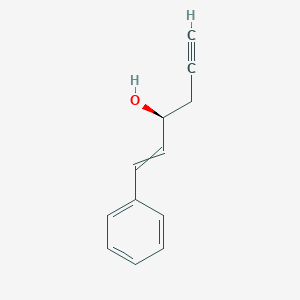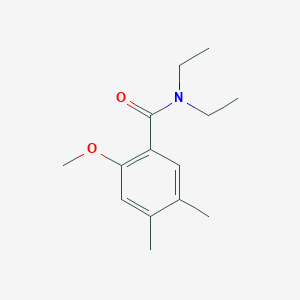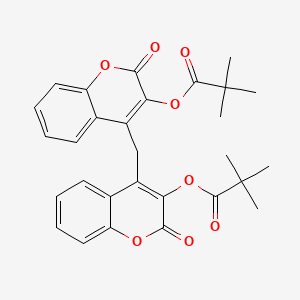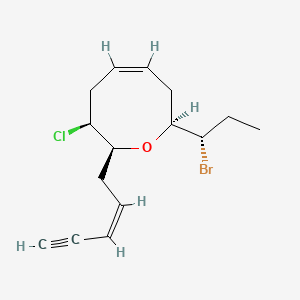
2H-Oxocin, 8-((1S)-1-bromopropyl)-3-chloro-3,4,7,8-tetrahydro-2-(2Z)-2-penten-4-ynyl-, (2S,3S,8S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Oxocin, 8-((1S)-1-bromopropyl)-3-chloro-3,4,7,8-tetrahydro-2-(2Z)-2-penten-4-ynyl-, (2S,3S,8S)- is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Oxocin, 8-((1S)-1-bromopropyl)-3-chloro-3,4,7,8-tetrahydro-2-(2Z)-2-penten-4-ynyl-, (2S,3S,8S)- involves several steps, including the formation of the oxocin ring and the introduction of the bromopropyl, chloro, and penten-4-ynyl groups. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Oxocin, 8-((1S)-1-bromopropyl)-3-chloro-3,4,7,8-tetrahydro-2-(2Z)-2-penten-4-ynyl-, (2S,3S,8S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The bromopropyl and chloro groups can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as azides or amines.
Wissenschaftliche Forschungsanwendungen
2H-Oxocin, 8-((1S)-1-bromopropyl)-3-chloro-3,4,7,8-tetrahydro-2-(2Z)-2-penten-4-ynyl-, (2S,3S,8S)- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2H-Oxocin, 8-((1S)-1-bromopropyl)-3-chloro-3,4,7,8-tetrahydro-2-(2Z)-2-penten-4-ynyl-, (2S,3S,8S)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxocin derivatives with different substituents. These compounds may share some structural features but differ in their chemical and biological properties.
Uniqueness
The uniqueness of 2H-Oxocin, 8-((1S)-1-bromopropyl)-3-chloro-3,4,7,8-tetrahydro-2-(2Z)-2-penten-4-ynyl-, (2S,3S,8S)- lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
83060-13-3 |
|---|---|
Molekularformel |
C15H20BrClO |
Molekulargewicht |
331.67 g/mol |
IUPAC-Name |
(2S,3S,5Z,8S)-8-[(1S)-1-bromopropyl]-3-chloro-2-[(Z)-pent-2-en-4-ynyl]-3,4,7,8-tetrahydro-2H-oxocine |
InChI |
InChI=1S/C15H20BrClO/c1-3-5-6-11-15-13(17)9-7-8-10-14(18-15)12(16)4-2/h1,5-8,12-15H,4,9-11H2,2H3/b6-5-,8-7-/t12-,13-,14-,15-/m0/s1 |
InChI-Schlüssel |
BWALZYVILRSXNY-XPEVOSFMSA-N |
Isomerische SMILES |
CC[C@@H]([C@@H]1C/C=C\C[C@@H]([C@@H](O1)C/C=C\C#C)Cl)Br |
Kanonische SMILES |
CCC(C1CC=CCC(C(O1)CC=CC#C)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


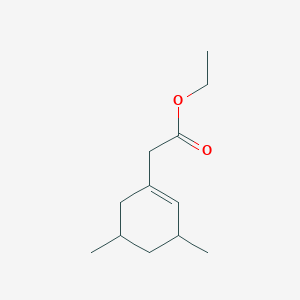
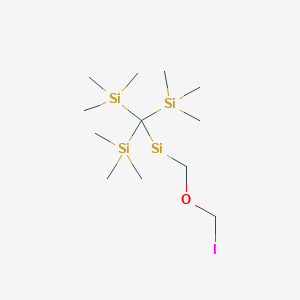
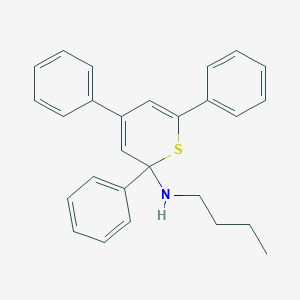
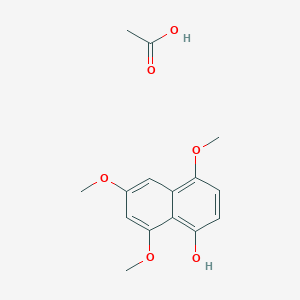

![9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one](/img/structure/B14411354.png)


![1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone](/img/structure/B14411377.png)

